molecular formula C18H17N5S B11078211 1H-Benzoimidazole, 2-(4-ethyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-

1H-Benzoimidazole, 2-(4-ethyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-

Cat. No.: B11078211
M. Wt: 335.4 g/mol
InChI Key: GWODYZHEZLPPAM-UHFFFAOYSA-N
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Description

1H-1,3-BENZIMIDAZOL-2-YLMETHYL (4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety linked to a triazole ring via a sulfide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1H-1,3-BENZIMIDAZOL-2-YLMETHYL (4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide bridge can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1H-1,3-BENZIMIDAZOL-2-YLMETHYL (4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with specific molecular targets. The benzimidazole and triazole moieties can bind to various enzymes and receptors, modulating their activity. This compound can interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,3-BENZIMIDAZOL-2-YLMETHYL (4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is unique due to its specific combination of benzimidazole and triazole moieties linked by a sulfide bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H17N5S

Molecular Weight

335.4 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole

InChI

InChI=1S/C18H17N5S/c1-2-23-17(13-8-4-3-5-9-13)21-22-18(23)24-12-16-19-14-10-6-7-11-15(14)20-16/h3-11H,2,12H2,1H3,(H,19,20)

InChI Key

GWODYZHEZLPPAM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=CC=C4

Origin of Product

United States

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